molecular formula C7H12N4O B3046322 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1227465-71-5

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No.: B3046322
CAS No.: 1227465-71-5
M. Wt: 168.20
InChI Key: TXVFSPSHCYEXGF-UHFFFAOYSA-N
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Description

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a heterocyclic compound with a unique spiro structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a spiro linkage between a triazine ring and a piperidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a triazine derivative, followed by cyclization to form the spiro compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride: Similar structure with a dimethylamino group.

    1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride: Features a spiro linkage with a different functional group.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains an oxa group in the spiro structure.

Uniqueness

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one is unique due to its specific spiro linkage and the presence of an amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-6-10-5(12)7(11-6)1-3-9-4-2-7/h9H,1-4H2,(H3,8,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVFSPSHCYEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255991
Record name 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-71-5
Record name 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 2
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 3
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 4
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 5
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 6
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one

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